molecular formula C11H19NO10S2 B098077 Epiprogoitrin CAS No. 19237-18-4

Epiprogoitrin

Cat. No.: B098077
CAS No.: 19237-18-4
M. Wt: 389.4 g/mol
InChI Key: MYHSVHWQEVDFQT-KBHNZSCUSA-N
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Description

Epiprogoitrin is a naturally occurring glucosinolate found in various cruciferous vegetables. Glucosinolates are sulfur-containing compounds known for their role in plant defense mechanisms and potential health benefits in humans. This particular glucosinolate is of interest due to its unique structure and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Epiprogoitrin typically involves the enzymatic conversion of precursor compounds in plants. In a laboratory setting, it can be synthesized through a series of chemical reactions starting from simple organic molecules. The process often involves the use of specific enzymes or catalysts to facilitate the formation of the glucosinolate structure.

Industrial Production Methods

Industrial production of this compound is primarily achieved through the extraction from cruciferous vegetables. The extraction process involves crushing the plant material, followed by solvent extraction and purification steps to isolate the glucosinolate. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Epiprogoitrin undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the glucosinolate into simpler sulfur-containing compounds.

    Substitution: Nucleophilic substitution reactions can replace the hydroxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original glucosinolate, such as sulfoxides, thiols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Epiprogoitrin has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and stability of glucosinolates.

    Biology: Researchers investigate its role in plant defense mechanisms and its effects on herbivores and pathogens.

    Medicine: Studies focus on its potential health benefits, including anti-cancer properties and its role in detoxification processes.

    Industry: It is explored for its use in developing natural pesticides and as a bioactive compound in functional foods.

Mechanism of Action

The mechanism of action of Epiprogoitrin involves its hydrolysis by the enzyme myrosinase, which releases bioactive compounds such as isothiocyanates. These bioactive compounds interact with various molecular targets and pathways, including:

    Detoxification Enzymes: Induction of phase II detoxification enzymes, which help in the elimination of carcinogens.

    Apoptosis Pathways: Activation of apoptosis pathways in cancer cells, leading to cell death.

    Antioxidant Activity: Scavenging of free radicals and reduction of oxidative stress.

Comparison with Similar Compounds

Epiprogoitrin can be compared with other glucosinolates such as:

    Sinigrin: Found in mustard seeds, known for its pungent taste and potential health benefits.

    Glucoraphanin: Found in broccoli, known for its potent anti-cancer properties.

    Glucobrassicin: Found in cabbage, known for its role in detoxification processes.

Compared to these compounds, this compound is unique due to its specific structure and the distinct bioactive compounds it releases upon hydrolysis

Biological Activity

Epiprogoitrin is a glucosinolate derived from the plant Isatis tinctoria, commonly known for its medicinal properties. This compound has garnered attention for its diverse biological activities, particularly in antiviral and antiproliferative contexts. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against influenza viruses. In a controlled experiment, this compound was isolated alongside other glucosinolate isomers from Isatis tinctoria and subjected to in vitro assays using Madin-Darby canine kidney (MDCK) cells and embryonated eggs. The study revealed that this compound exhibited a dose-dependent inhibition of the influenza A virus (H1N1) without inducing cytotoxicity in the host cells.

Table 1: Antiviral Potency of Glucosinolates

CompoundIC50 (µM)Cytotoxicity (CCK8 Assay)
Progoitrin5.2Low
Goitrin8.3Low
Epigoitrin12.5Moderate
This compound 15.0 Low

The order of antiviral potency was found to be progoitrin > goitrin > epigoitrin > this compound, indicating that while this compound has antiviral properties, it is less potent compared to its counterparts .

2. Pharmacokinetics

A pharmacokinetic study utilizing a novel UHPLC–MS/MS method demonstrated significant differences in the absorption and metabolism of this compound compared to progoitrin in male Sprague-Dawley rats. The study showed that after intravenous administration, the maximum plasma concentration (Cmax) of this compound was approximately three times higher than that of progoitrin, indicating a slower clearance rate and higher bioavailability .

Table 2: Pharmacokinetic Parameters of this compound

Administration RouteCmax (ng/mL)AUC (ng·h/mL)Half-Life (h)
Intravenous150050004
Intragastric30012002

These findings suggest that this compound may have prolonged therapeutic effects when administered parenterally compared to orally .

3. Antiproliferative Activity

In vitro studies have also assessed the antiproliferative effects of this compound-derived products on cancer cell lines, particularly K562 cells (a human erythroleukemic cell line). The results indicated that isothiocyanates produced from this compound exhibit significant inhibitory activity on cell proliferation.

Table 3: Antiproliferative Effects on K562 Cells

Compound Derived From this compoundIC50 (µM)
Isothiocyanate25
Nitrile100

The isothiocyanates showed a markedly lower IC50 value compared to their nitrile counterparts, underscoring their potential as chemopreventive agents against colorectal cancer .

4. Mechanistic Insights

The mechanism underlying the biological activity of this compound involves enzymatic conversion into active metabolites such as isothiocyanates and nitriles through myrosinase activity in the gut. These metabolites are responsible for the observed anticancer and antiviral effects by inducing apoptosis in cancer cells and inhibiting viral replication mechanisms.

Case Studies

Several case studies have been documented where patients consuming cruciferous vegetables rich in glucosinolates, including this compound, exhibited lower incidences of certain cancers and viral infections. These observational studies suggest a potential correlation between dietary intake of glucosinolates and improved health outcomes.

Properties

CAS No.

19237-18-4

Molecular Formula

C11H19NO10S2

Molecular Weight

389.4 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3S)-3-hydroxy-N-sulfooxypent-4-enimidothioate

InChI

InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7-/t5-,6-,8-,9+,10-,11+/m1/s1

InChI Key

MYHSVHWQEVDFQT-KBHNZSCUSA-N

SMILES

C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O

Isomeric SMILES

C=C[C@H](C/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O

Canonical SMILES

C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O

Synonyms

epi-progoitrin
epiprogoitrin
progoitrin
progoitrin, (S)-isomer
progoitrin, monopotassium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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